Trisodium 5-((2,4-dihydroxy-5-((4-(phenylamino)-3-sulphonatophenyl)azo)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate
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Overview
Description
Trisodium 5-((2,4-dihydroxy-5-((4-(phenylamino)-3-sulphonatophenyl)azo)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate is a complex organic compound known for its vibrant color properties. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. This compound is widely used in various industries, including textiles, food, and cosmetics, due to its excellent dyeing properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 5-((2,4-dihydroxy-5-((4-(phenylamino)-3-sulphonatophenyl)azo)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate typically involves multiple steps of diazotization and coupling reactions. The process begins with the diazotization of aromatic amines, followed by coupling with phenolic compounds. The reaction conditions often require acidic environments and controlled temperatures to ensure the formation of the desired azo bonds.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the precise control of reactant concentrations, temperature, and pH levels. The final product is purified through filtration and crystallization to obtain a high-purity dye suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups, leading to the formation of quinones.
Reduction: The azo groups (-N=N-) can be reduced to amines under specific conditions, such as the presence of reducing agents like sodium dithionite.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium dithionite or zinc dust in acidic conditions are typical reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under controlled conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of aromatic amines.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
Trisodium 5-((2,4-dihydroxy-5-((4-(phenylamino)-3-sulphonatophenyl)azo)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, food coloring, and cosmetics due to its vibrant color and stability.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The azo bonds (-N=N-) play a crucial role in this process by allowing the compound to undergo electronic transitions. Additionally, the compound can interact with various molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions, making it useful in applications like drug delivery and staining.
Comparison with Similar Compounds
Similar Compounds
- Trisodium 3-((2-chloro-4-nitrophenyl)azo)-5-((2,4-dihydroxy-5-((4-(phenylamino)-3-sulphonatophenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate
- Trisodium 5-((2,4-dihydroxy-5-((4-(phenylamino)-3-sulphonatophenyl)azo)phenyl)azo)-8-((4-(phenylamino)-3-sulphonatophenyl)azo)naphthalene-2,7-disulphonate
Uniqueness
Trisodium 5-((2,4-dihydroxy-5-((4-(phenylamino)-3-sulphonatophenyl)azo)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate stands out due to its unique combination of azo groups and phenolic hydroxyl groups, which contribute to its vibrant color and stability. Its ability to undergo various chemical reactions and form stable complexes makes it highly versatile in scientific and industrial applications.
Properties
CAS No. |
85631-82-9 |
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Molecular Formula |
C34H21N8Na3O14S3 |
Molecular Weight |
930.7 g/mol |
IUPAC Name |
trisodium;5-[[5-[(4-anilino-3-sulfonatophenyl)diazenyl]-2,4-dihydroxyphenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H24N8O14S3.3Na/c43-28-17-29(44)26(16-25(28)38-37-21-8-11-24(30(14-21)58(51,52)53)35-19-4-2-1-3-5-19)39-40-27-15-23(57(48,49)50)12-18-13-31(59(54,55)56)33(34(45)32(18)27)41-36-20-6-9-22(10-7-20)42(46)47;;;/h1-17,35,43-45H,(H,48,49,50)(H,51,52,53)(H,54,55,56);;;/q;3*+1/p-3 |
InChI Key |
ACUCGXMQEHNUDP-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)N=NC3=CC(=C(C=C3O)O)N=NC4=C5C(=CC(=C4)S(=O)(=O)[O-])C=C(C(=C5O)N=NC6=CC=C(C=C6)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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